7-Fluoro-2-methylquinoline-4-carboxylic acid 7-Fluoro-2-methylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 915923-73-8
VCID: VC2071938
InChI: InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15)
SMILES: CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)O
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol

7-Fluoro-2-methylquinoline-4-carboxylic acid

CAS No.: 915923-73-8

Cat. No.: VC2071938

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-2-methylquinoline-4-carboxylic acid - 915923-73-8

Specification

CAS No. 915923-73-8
Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
IUPAC Name 7-fluoro-2-methylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15)
Standard InChI Key KPNZFNKTKZNKKS-UHFFFAOYSA-N
SMILES CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)O
Canonical SMILES CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)O

Introduction

Chemical Structure and Properties

Structural Identification

7-Fluoro-2-methylquinoline-4-carboxylic acid belongs to the quinoline family of heterocyclic compounds. Its molecular structure features a quinoline core with specific functional group modifications that contribute to its biological activity profile.

ParameterValue
CAS Number915923-73-8
IUPAC Name7-fluoro-2-methylquinoline-4-carboxylic acid
Molecular FormulaC11H8FNO2
Molecular Weight205.18 g/mol
Standard InChIInChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15)
Standard InChIKeyKPNZFNKTKZNKKS-UHFFFAOYSA-N

The compound is characterized by a quinoline scaffold with a fluorine atom at position 7, a methyl group at position 2, and a carboxylic acid functionality at position 4. This structural configuration contributes significantly to its physicochemical properties and biological activities.

Physical Properties

Understanding the physical properties of 7-Fluoro-2-methylquinoline-4-carboxylic acid is essential for its application in pharmaceutical research and development.

PropertyValueSource
Physical StateSolidPredicted
Boiling Point348.0±37.0 °CPredicted
Density1.369±0.06 g/cm³Predicted
pKa0.99±0.10Predicted

These physical properties provide critical information for formulation development and processing considerations. The relatively high boiling point suggests good thermal stability, while the predicted pKa indicates acidic character, which influences its solubility profile in different pH environments.

Chemical Reactivity

The chemical reactivity of 7-Fluoro-2-methylquinoline-4-carboxylic acid is primarily determined by its functional groups. The carboxylic acid moiety at position 4 can participate in various reactions including esterification, amidation, and salt formation. Meanwhile, the fluorine substituent enhances the compound's metabolic stability and can influence binding interactions with biological targets.

Synthesis and Characterization

Synthetic Methodologies

The synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid involves several sophisticated chemical transformations. The process typically includes cyclization and decarboxylation reactions, with potassium carbonate serving as a crucial base for facilitating the cyclization process.

A notable synthetic approach involves the use of innovative catalytic systems. Recent research has demonstrated the effectiveness of ionically tagged magnetic nanoparticles with urea linkers, specifically Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, in synthesizing related quinoline-4-carboxylic acid derivatives . This catalytic system allows for:

  • High yields of the desired compounds

  • Short reaction times

  • Efficient recovery and reuse of the catalyst

  • Environmentally friendly conditions (solvent-free)

The general procedure involves the reaction of appropriate precursors at 80°C under solvent-free conditions, monitored by thin-layer chromatography, with subsequent purification by recrystallization using ethanol .

Structural Characterization

Confirmation of the structure and purity of 7-Fluoro-2-methylquinoline-4-carboxylic acid requires multiple analytical techniques:

TechniqueApplicationInformation Provided
Nuclear Magnetic Resonance (NMR)Structure elucidationProton and carbon environments, confirming substitution patterns
Infrared Spectroscopy (IR)Functional group identificationPresence of carboxylic acid, aromatic features, and C-F bond
Mass SpectrometryMolecular weight confirmationExact mass and fragmentation pattern
X-ray CrystallographyThree-dimensional structureBond lengths, angles, and crystal packing

These complementary techniques provide comprehensive structural verification, ensuring the identity and quality of the synthesized compound.

Biological Activities and Applications

Antimicrobial Properties

Quinoline derivatives, including 7-Fluoro-2-methylquinoline-4-carboxylic acid, demonstrate significant antimicrobial activity across a spectrum of pathogens. The fluorine substitution particularly enhances the antimicrobial efficacy through improved membrane penetration and target binding.

Related quinoline compounds have shown impressive inhibitory effects against both gram-positive and gram-negative bacteria. For instance, studies on N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives revealed strong antibacterial activities against drug-resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

The mechanism of antimicrobial action for these compounds often involves the inhibition of bacterial cell division through interference with FtsZ protein function. FtsZ is a prokaryotic homolog of tubulin that plays a critical role in bacterial cell division. Molecular docking studies have confirmed that these compounds suppress FtsZ polymerization and GTPase activity, thereby preventing cell division and ultimately causing bacterial cell death .

Anticancer Properties

The anticancer potential of quinoline derivatives like 7-Fluoro-2-methylquinoline-4-carboxylic acid represents another significant area of research. These compounds have demonstrated cytotoxic activities against various cancer cell lines, with selectivity indexes that suggest preferential toxicity toward cancer cells over normal cells.

Research on related quinoline derivatives has shown:

  • High selective cytotoxicity (LC50 < 1 μg/mL) against tumor cell lines

  • Induction of nitric oxide (NO) generation, which can trigger apoptosis in cancer cells

  • Inhibitory effects on enzymes critical for cancer cell proliferation

The fluorine substitution at position 7 likely contributes to enhanced binding with therapeutic targets in cancer cells and improved pharmacokinetic properties .

Other Pharmacological Applications

Beyond antimicrobial and anticancer activities, 7-Fluoro-2-methylquinoline-4-carboxylic acid and related compounds show potential in several other therapeutic areas:

  • Antimalarial activity: Quinolines have a long history of use against malaria, with fluorinated derivatives offering improved efficacy and reduced resistance development

  • Anti-inflammatory properties: The compound may inhibit proinflammatory enzymes and mediators

  • Antidiabetic potential: Related chloroquinoline derivatives have demonstrated promising antidiabetic activity through various mechanisms

Structure-Activity Relationships and Drug Development

Structural Optimization

The biological activity of 7-Fluoro-2-methylquinoline-4-carboxylic acid can be optimized through strategic structural modifications. Research has shown that:

  • The fluorine atom at position 7 enhances both biological activity and metabolic stability

  • The methyl group at position 2 contributes to optimal receptor binding

  • The carboxylic acid at position 4 provides opportunities for derivatization to improve pharmacokinetic properties

Quantitative structure-activity relationship (QSAR) studies are essential for understanding how these modifications affect potency against specific biological targets. Such studies guide rational design strategies for developing more potent and selective derivatives.

Lead Compound Development

As a lead compound in pharmaceutical research, 7-Fluoro-2-methylquinoline-4-carboxylic acid offers numerous advantages:

  • Modifiable scaffold for structure-activity optimization

  • Multi-target activity profile (antimicrobial, anticancer, etc.)

  • Synthetic accessibility through established methods

  • Favorable physicochemical properties for drug development

The compound serves as a valuable starting point for developing targeted therapeutics across multiple disease areas, with particular promise in addressing antibiotic resistance and cancer treatment challenges .

HazardClassificationPrecautions
PhysicalCombustible solidKeep away from ignition sources
HealthPotential irritantAvoid contact with skin, eyes, and respiratory system
EnvironmentalNot fully establishedPrevent release to the environment

These classifications necessitate appropriate safety protocols during research and manufacturing processes.

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